2-Hydroxy-3-methylisonicotinonitrile
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Overview
Description
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyridone family. Compounds containing a pyridone ring are known for their broad spectrum of biological activities, including cardiotonic, antitumor, and antibacterial properties . This compound is also used in the manufacture of dyes, pigments, stabilizers for polymers and varnishes, and additives for fuels and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of solvents like ethanol and the addition of bases such as potassium hydroxide .
Industrial Production Methods
Industrial production of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridone derivatives, which can have enhanced biological and chemical properties .
Scientific Research Applications
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but differs in its hydroxyl group position.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: This compound has an additional nitrile group, which can enhance its biological activity.
Uniqueness
3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,1H3,(H,9,10) |
InChI Key |
DQZNQUXWMPMYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CNC1=O)C#N |
Origin of Product |
United States |
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